1-Amino-1-(4-tert-butylphenyl)propan-2-one

Catalog No.
S15846776
CAS No.
M.F
C13H19NO
M. Wt
205.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-1-(4-tert-butylphenyl)propan-2-one

Product Name

1-Amino-1-(4-tert-butylphenyl)propan-2-one

IUPAC Name

1-amino-1-(4-tert-butylphenyl)propan-2-one

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

InChI

InChI=1S/C13H19NO/c1-9(15)12(14)10-5-7-11(8-6-10)13(2,3)4/h5-8,12H,14H2,1-4H3

InChI Key

CQWMYGHCBUWVEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)C(C)(C)C)N

1-Amino-1-(4-tert-butylphenyl)propan-2-one is a chiral organic compound characterized by the presence of an amino group, a carbonyl group, and a tert-butylphenyl substituent on a propan-2-one backbone. Its molecular formula is C13H19NOC_{13}H_{19}NO, and it has significant importance in various fields, particularly in medicinal chemistry and organic synthesis. The stereochemistry of this compound is defined by its (1S,2S) configuration, which is crucial for its biological activity and chemical reactivity.

  • Nucleophilic Substitution: The amino group can act as a nucleophile, facilitating substitution reactions with electrophiles.
  • Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Oxidation: The compound can be oxidized to yield carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

The biological activity of 1-amino-1-(4-tert-butylphenyl)propan-2-one has been the subject of research due to its potential therapeutic applications. Studies indicate that it may interact with specific enzymes and receptors, influencing their activity. This compound has shown promise in enzyme inhibition studies, suggesting possible roles in treating conditions related to metabolic disorders or inflammation. Its unique structure allows for selective binding to biological targets, which is critical for developing new pharmaceuticals.

The synthesis of 1-amino-1-(4-tert-butylphenyl)propan-2-one can be achieved through various methods:

  • Chiral Synthesis: This often involves asymmetric synthesis techniques that utilize chiral catalysts or starting materials to ensure the desired stereochemistry.
  • Reactions Involving Amines: One common method includes the reaction of 4-tert-butylacetophenone with ammonia or amine derivatives under controlled conditions to introduce the amino group.

In industrial settings, continuous flow processes may enhance efficiency and yield, allowing for scalable production of this compound.

1-Amino-1-(4-tert-butylphenyl)propan-2-one finds applications across several fields:

  • Pharmaceuticals: It is investigated as a potential lead compound for drug development due to its biological activity.
  • Organic Synthesis: Used as a chiral building block in synthesizing more complex organic molecules.
  • Catalysis: Acts as a ligand in asymmetric catalysis reactions, facilitating the formation of enantiomerically pure compounds.

Research into the interaction studies of 1-amino-1-(4-tert-butylphenyl)propan-2-one focuses on its binding affinity with various molecular targets. The amino group allows for hydrogen bonding with active sites on proteins, while the carbonyl group facilitates polar interactions. These interactions can modulate the activity of target proteins, leading to significant biological effects.

Several compounds share structural similarities with 1-amino-1-(4-tert-butylphenyl)propan-2-one. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-tert-ButylacetophenoneContains a phenyl ring and a carbonyl group but lacks an amino group.Primarily used as a precursor in organic synthesis.
4-tert-ButylphenylacetoneSimilar structure but features different functional groups.Different reactivity due to absence of an amino group.
3-Amino-1-(4-tert-butylphenyl)propan-1-olContains an alcohol and an amino group but differs in backbone structure.Exhibits potential anti-inflammatory properties; used in different synthetic pathways.
1,3-Bis(4-(tert-butyl)phenyl)propan-2-oneFeatures two tert-butylphenyl groups attached to a propanone backbone.More complex structure; used in material science applications.

The unique combination of functional groups in 1-amino-1-(4-tert-butylphenyl)propan-2-one contributes to its distinct reactivity and biological activity compared to similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

205.146664230 g/mol

Monoisotopic Mass

205.146664230 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

Explore Compound Types